(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
CAS No.: 1177191-45-5
Cat. No.: VC11717552
Molecular Formula: C19H20O2
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1177191-45-5 |
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Molecular Formula | C19H20O2 |
Molecular Weight | 280.4 g/mol |
IUPAC Name | (E)-3-(4-ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C19H20O2/c1-3-15-5-10-17(11-6-15)19(20)14-9-16-7-12-18(13-8-16)21-4-2/h5-14H,3-4H2,1-2H3/b14-9+ |
Standard InChI Key | DGRSMLXLFPIHGY-NTEUORMPSA-N |
Isomeric SMILES | CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC |
SMILES | CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC |
Canonical SMILES | CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a planar α,β-unsaturated carbonyl system (C=O-CH=CH-) connecting two substituted phenyl rings:
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Ring A: 4-Ethoxyphenyl group (–OCH₂CH₃ at the para position).
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Ring B: 4-Ethylphenyl group (–CH₂CH₃ at the para position).
The (2E)-configuration ensures conjugation across the double bond, enhancing electronic delocalization and stability .
Table 1: Molecular Properties
Property | Value |
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IUPAC Name | (2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one |
Molecular Formula | C₁₉H₂₀O₂ |
Molecular Weight | 280.36 g/mol |
SMILES | CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)CC |
Predicted LogP | 4.2 (Lipophilic) |
Hydrogen Bond Acceptors | 2 |
Synthesis and Reaction Optimization
Claisen-Schmidt Condensation
The compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between 4-ethoxybenzaldehyde and 4-ethylacetophenone .
Typical Procedure:
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Reactants: 4-ethoxybenzaldehyde (1.0 eq) and 4-ethylacetophenone (1.2 eq).
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Catalyst: 10% NaOH in ethanol.
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Conditions: Stirred at 50°C for 6–8 hours.
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Workup: Acidification with HCl, followed by recrystallization from ethanol.
Yield: ~70–75% (theoretical maximum: 85%).
Table 2: Reaction Optimization Parameters
Parameter | Optimal Value | Effect on Yield |
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Temperature | 50°C | Maximizes enolate formation |
Solvent | Ethanol | Balances polarity and solubility |
Molar Ratio (Ketone:Aldehyde) | 1.2:1 | Reduces aldehyde side reactions |
Spectroscopic Characterization
Key Spectral Signatures
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IR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃):
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δ 8.02 (d, J = 15.6 Hz, 1H, CH=CO).
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δ 7.89 (d, J = 8.4 Hz, 2H, Ar–H).
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δ 6.92 (d, J = 15.6 Hz, 1H, CH=CO).
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δ 4.12 (q, 2H, OCH₂CH₃).
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δ 1.43 (t, 3H, OCH₂CH₃).
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Mass Spectrometry:
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[M+H]⁺: m/z 281.2 (calculated: 281.18).
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Biological Activities and Mechanisms
Table 3: Comparative Cytotoxicity of Chalcone Derivatives
Compound | IC₅₀ (μM) | Target Pathway |
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(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one | 18.2 ± 1.5 | Microtubule destabilization |
(2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | 22.4 ± 2.1 | ROS-mediated apoptosis |
Industrial and Pharmaceutical Applications
Drug Development
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Lead Optimization: The ethyl and ethoxy groups enhance metabolic stability compared to methyl analogs .
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Synergistic Formulations: Combined with paclitaxel, reduces required chemotherapeutic doses by 40%.
Material Science
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OLEDs: The conjugated system exhibits λₑₘ = 450 nm (blue emission), suitable for organic electronics.
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